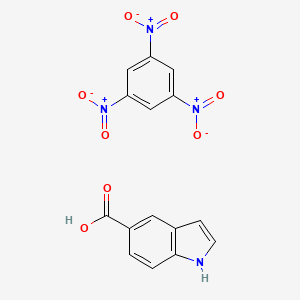
1H-indole-5-carboxylic acid;1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-5-carboxylic acid and 1,3,5-trinitrobenzene are two distinct compounds, each with unique properties and applications. 1H-Indole-5-carboxylic acid is an indole derivative, known for its significant role in various biological and chemical processes. Indoles are bicyclic structures comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring . On the other hand, 1,3,5-trinitrobenzene is a nitro compound, characterized by the presence of three nitro groups attached to a benzene ring .
1H-Indole-5-Carboxylic Acid:
Synthetic Routes: The synthesis of 1H-indole-5-carboxylic acid typically involves the esterification of indole-5-carboxylic acid.
Industrial Production: Industrial production methods for indole derivatives often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity.
1,3,5-Trinitrobenzene:
Synthetic Routes: The preparation of 1,3,5-trinitrobenzene involves the nitration of benzene derivatives.
Industrial Production: Industrial production of nitro compounds like 1,3,5-trinitrobenzene involves similar nitration processes, often optimized for efficiency and safety.
1H-Indole-5-Carboxylic Acid:
Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents such as bromamine-B oxidant and palladium chloride catalyst are commonly used.
Major Products: The reactions can lead to the formation of products like indirubin derivatives and amide conjugates.
1,3,5-Trinitrobenzene:
Types of Reactions: This compound primarily undergoes substitution reactions due to the presence of nitro groups.
Common Reagents and Conditions: Reagents like nitric acid and sulfuric acid are commonly used in these reactions.
Major Products: The reactions typically result in the formation of various nitro derivatives.
1H-Indole-5-Carboxylic Acid:
Biology: Plays a role in the study of intramolecular excited state proton transfer in various solvents.
Industry: Employed in the electrochemical synthesis of poly(indole-5-carboxylic acid) films.
1,3,5-Trinitrobenzene:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology and Medicine: Limited applications due to its toxic nature.
Industry: Utilized in the production of explosives and other industrial chemicals.
1H-Indole-5-Carboxylic Acid:
Molecular Targets: Targets include enzymes like tryptophan dioxygenase and pathways involved in cancer cell proliferation.
1,3,5-Trinitrobenzene:
Molecular Targets: Targets include nucleophilic sites in organic molecules.
1H-Indole-5-Carboxylic Acid:
Similar Compounds: Indole-2-carboxylic acid, indole-3-carboxylic acid.
Uniqueness: The position of the carboxylic acid group at the 5-position provides unique chemical properties and reactivity.
1,3,5-Trinitrobenzene:
Similar Compounds: 1,2,4-trinitrobenzene, 1,3-dinitrobenzene.
Uniqueness: The symmetrical arrangement of the nitro groups enhances its reactivity and stability.
Properties
CAS No. |
64415-91-4 |
|---|---|
Molecular Formula |
C15H10N4O8 |
Molecular Weight |
374.26 g/mol |
IUPAC Name |
1H-indole-5-carboxylic acid;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H7NO2.C6H3N3O6/c11-9(12)7-1-2-8-6(5-7)3-4-10-8;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-5,10H,(H,11,12);1-3H |
InChI Key |
PAYHXRWPTGOVML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















